molecular formula C8H6Cl3NO2 B075405 2-Chloroethyl 2,6-dichloroisonicotinate CAS No. 1463-77-0

2-Chloroethyl 2,6-dichloroisonicotinate

Cat. No.: B075405
CAS No.: 1463-77-0
M. Wt: 254.5 g/mol
InChI Key: OAHOEVKBVUJZSP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Chloroethyl 2,6-dichloroisonicotinate typically involves the esterification of 2,6-dichloroisonicotinic acid with 2-chloroethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloroethyl 2,6-dichloroisonicotinate undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloroethyl 2,6-dichloroisonicotinate has several scientific research applications:

    Plant Biology: It is used as an elicitor to induce the biosynthesis of secondary metabolites in plant cell cultures.

Comparison with Similar Compounds

2-Chloroethyl 2,6-dichloroisonicotinate can be compared with other derivatives of 2,6-dichloroisonicotinic acid, such as:

These compounds share similar structures and functions but differ in their specific chemical properties and effectiveness in various applications.

Properties

IUPAC Name

2-chloroethyl 2,6-dichloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO2/c9-1-2-14-8(13)5-3-6(10)12-7(11)4-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHOEVKBVUJZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163351
Record name Copper(II) cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1463-77-0
Record name Copper(II) cyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper(II) cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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